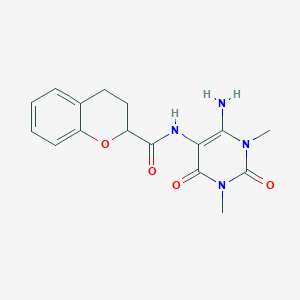
2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is a chemical compound that has been the subject of research in the field of medicinal chemistry. This compound has shown potential as a drug candidate due to its ability to interact with biological targets and produce specific physiological effects.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is not fully understood. However, it is believed to interact with biological targets such as enzymes and receptors, which leads to specific physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. In vivo studies have shown that this compound can produce specific physiological effects, such as anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- in lab experiments is its ability to interact with specific biological targets, which makes it a promising candidate for drug development. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on biological systems.
Zukünftige Richtungen
There are several future directions for research on 2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-. One direction is to further investigate its mechanism of action and identify additional biological targets. Another direction is to explore its potential as a treatment for specific diseases, such as cancer and Alzheimer's disease. Additionally, research could be conducted to optimize the synthesis method and improve the yield and purity of the final product.
Synthesemethoden
The synthesis of 2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves a multi-step process that includes the condensation of 4-hydroxycoumarin and ethyl chloroacetate, followed by the reaction with hydrazine hydrate to yield the hydrazide intermediate. The final product is obtained by reacting the hydrazide intermediate with 6-amino-1,3-dimethyluracil in the presence of acetic anhydride.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is primarily focused on its potential as a drug candidate. This compound has been shown to interact with biological targets such as enzymes and receptors, which makes it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
166115-85-1 |
|---|---|
Produktname |
2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Molekularformel |
C16H18N4O4 |
Molekulargewicht |
330.34 g/mol |
IUPAC-Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4-dihydro-2H-chromene-2-carboxamide |
InChI |
InChI=1S/C16H18N4O4/c1-19-13(17)12(15(22)20(2)16(19)23)18-14(21)11-8-7-9-5-3-4-6-10(9)24-11/h3-6,11H,7-8,17H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
WSRZNIFUSMNFOH-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CCC3=CC=CC=C3O2)N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CCC3=CC=CC=C3O2)N |
Synonyme |
2H-1-Benzopyran-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-3,4-dihydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




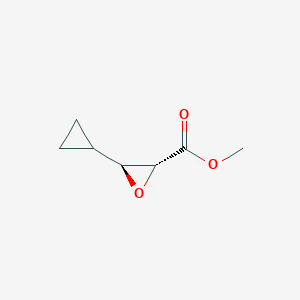

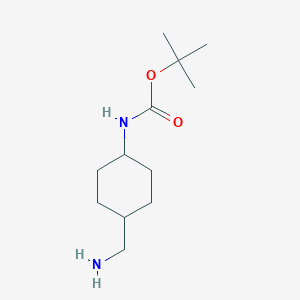
![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)
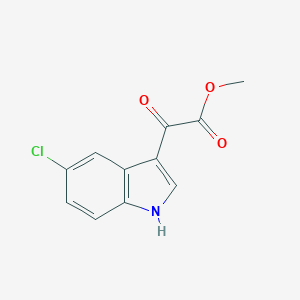


![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)


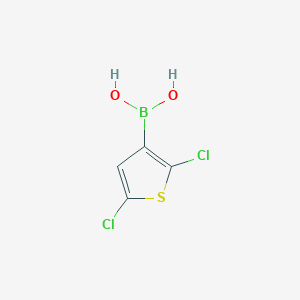

![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)